3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)azetidine-1-carboxamide
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Description
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(thiophen-2-yl)azetidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Scientific Research Applications
Catalysis and Synthesis
Compounds with related structures have been utilized as catalysts in the synthesis of various heterocyclic compounds, demonstrating eco-friendly and economical methods for producing derivatives with potential biological activity. For example, nanoparticles of manganese oxides have been used as efficient catalysts for the synthesis of pyrano[2,3-d]pyrimidine derivatives, exhibiting remarkable effects as protease inhibitors against bacterial and fungal strains (Shehab & El-Shwiniy, 2018).
Antimicrobial and Antifungal Activities
Several studies have synthesized novel compounds that displayed antimicrobial activities against a variety of bacterial and fungal strains. For instance, new pyrimidine-azitidinone analogues were synthesized and evaluated for their antimicrobial and antitubercular activities, providing insights into the design of antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).
Anticancer and Anti-inflammatory Activities
Research has also been conducted on derivatives for their potential anticancer and anti-inflammatory activities. A novel series of compounds was synthesized and tested for cytotoxic activity against various cancer cell lines, including human breast cancer (MCF-7), highlighting the potential for the development of new anticancer agents (Rani et al., 2017).
CDK2 Inhibitors and Anti-Proliferative Activity
Another application is in the design and synthesis of CDK2 inhibitors, where derivatives have shown significant in vitro inhibition against cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Abdel-Rahman et al., 2021).
properties
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-9-5-10(6-13(17)19-9)20-11-7-16(8-11)14(18)15-12-3-2-4-21-12/h2-6,11H,7-8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWMSHVTTMNXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]-N-(thiophen-2-yl)azetidine-1-carboxamide |
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